molecular formula C18H19F3N4O2 B2501157 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1396866-81-1

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B2501157
CAS No.: 1396866-81-1
M. Wt: 380.371
InChI Key: GXRCWWCCKXSQPA-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazinone moiety, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or reductive amination.

    Coupling of the trifluoromethyl-substituted phenyl group: This step often involves a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
  • 1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
  • 2-(6-oxo-1,6-dihydropyridazin-3-yl)-2-phenylacetonitrile

Uniqueness

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-24-16(26)9-8-15(23-24)25-10-4-5-12(11-25)17(27)22-14-7-3-2-6-13(14)18(19,20)21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRCWWCCKXSQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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